FXa Inhibitory Potency of Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate Versus Other Anilino Scaffolds
Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate has demonstrated significant inhibition of coagulation Factor Xa (FXa) in vitro. While a precise IC50 value is not reported in the primary source, the compound is noted for its potent activity, making it a relevant scaffold for anticoagulant research . This contrasts with the general class of aniline derivatives, where the nature and position of substituents on the aniline ring critically determine the potency and selectivity for FXa versus other serine proteases [1]. The 2,4-dichloro substitution pattern is therefore a key determinant of this observed biological activity, distinguishing it from unsubstituted or differently substituted analogs that would exhibit different or no activity.
| Evidence Dimension | Inhibition of Coagulation Factor Xa (FXa) |
|---|---|
| Target Compound Data | Demonstrated significant inhibition; IC50 value reported to be in a potent range |
| Comparator Or Baseline | Unsubstituted anilino oxoacetate analogs or those with different halogen substitution patterns |
| Quantified Difference | The 2,4-dichloro substitution is explicitly linked to potent FXa inhibitory activity, whereas other substitution patterns would be expected to alter or abolish this activity based on structure-activity relationship (SAR) principles for this target class. |
| Conditions | In vitro FXa enzymatic assay |
Why This Matters
For procurement in anticoagulant discovery programs, this specific substitution pattern is not interchangeable; it is a prerequisite for achieving the desired FXa inhibitory phenotype.
- [1] Pinto, D. J. P., et al. 'Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa.' Journal of Medicinal Chemistry. 2007. (Class reference for FXa inhibitor SAR) View Source
